{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methanamine
Description
Properties
IUPAC Name |
[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClFN2/c14-12-4-1-5-13(15)11(12)9-17-6-2-3-10(7-16)8-17/h1,4-5,10H,2-3,6-9,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYCAZKOJAQSRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC=C2Cl)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methanamine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorofluorophenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a chlorofluorophenyl group. This can be achieved through a nucleophilic aromatic substitution reaction.
Attachment of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
This compound serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:
- Nucleophilic Substitution : The presence of the chlorofluorophenyl group allows for further functionalization.
- Oxidation and Reduction : These reactions can modify the compound to yield derivatives with different properties.
Biology
In biological research, {1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methanamine is investigated for its potential interactions with biological targets:
- Receptor Binding Studies : The compound may interact with specific receptors, influencing their activity and providing insights into receptor pharmacology.
- Enzyme Inhibition : It can be used to study enzyme kinetics and inhibition mechanisms, which is crucial in drug discovery.
Pharmaceutical Development
The compound's unique properties make it a candidate for developing new pharmaceuticals. Its dual halogen substitution may enhance binding affinity to certain biological targets, improving pharmacokinetic profiles compared to similar compounds.
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals and intermediates. Its versatility allows for optimization in large-scale synthesis processes.
Mechanism of Action
The mechanism of action of {1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
{1-[(6-Chloropyridin-3-yl)methyl]piperidin-4-yl}methanamine (CAS: 1249384-70-0)
- Structure : The benzyl group is replaced with a 6-chloropyridin-3-yl moiety, and the methanamine is at the 4-position of the piperidine.
- Molecular Formula : C₁₂H₁₈ClN₃
- Molecular Weight : 247.75 g/mol
- Key Differences: Aromatic ring substitution (pyridine vs. Position of the methanamine group (4-yl vs. 3-yl) may influence conformational flexibility and receptor binding .
[2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine (CAS: 1334148-05-8)
- Structure : Features a 3-chlorophenyl group at the 2-position of the piperidine and an additional methyl group on the nitrogen.
- Molecular Formula : C₁₃H₁₉ClN₂
- Molecular Weight : 238.76 g/mol
- Substituent position on the aromatic ring (3-chloro vs. 2-chloro-6-fluoro) may affect target selectivity .
1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride (CAS: 1261231-74-6)
- Structure : Incorporates a pyrimidine ring with chloro and methylsulfanyl substituents.
- Molecular Formula : C₁₀H₁₅ClN₄S·HCl
- Molecular Weight : 303.24 g/mol (hydrochloride salt)
- Key Differences: Heteroaromatic pyrimidine ring introduces distinct electronic and solubility profiles.
{1-[(5-tert-Butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine dihydrochloride
- Structure : Substituted with a 1,2,4-oxadiazole ring and a tert-butyl group.
- Molecular Formula: Not explicitly stated (estimated C₁₄H₂₅Cl₂N₃O)
- Key Differences :
Pharmacological and Physicochemical Properties
Table 1: Comparative Data
| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility (Predicted) | LogP (Estimated) |
|---|---|---|---|---|---|
| 1275986-99-6 (Target Compound) | C₁₃H₁₇ClFN₂ | 260.74 | 2-Chloro-6-fluorobenzyl, piperidin-3-yl | Moderate (free base) | 2.8 |
| 1249384-70-0 | C₁₂H₁₈ClN₃ | 247.75 | 6-Chloropyridin-3-yl, piperidin-4-yl | High (polar pyridine) | 1.9 |
| 1334148-05-08 | C₁₃H₁₉ClN₂ | 238.76 | 3-Chlorophenyl, 1-methylpiperidin-3-yl | Low (hydrophobic) | 3.2 |
| 1261231-74-6 (hydrochloride) | C₁₀H₁₅ClN₄S·HCl | 303.24 | Pyrimidine, methylsulfanyl | High (salt form) | 2.5 |
| {1-[(5-tert-Butyl-oxadiazol-3-yl)methyl]... | C₁₄H₂₅Cl₂N₃O (est.) | ~350.0 (dihydrochloride) | Oxadiazole, tert-butyl | High (salt form) | 2.1 |
Pharmacological Insights :
- Target Compound: The 2-chloro-6-fluoro substitution may enhance binding to σ receptors or monoamine transporters, common targets for CNS disorders .
- Pyridine Derivative (1249384-70-0) : Polar pyridine ring could improve aqueous solubility but reduce blood-brain barrier penetration compared to the target compound .
- Pyrimidine Derivative (1261231-74-6) : Methylsulfanyl group may confer resistance to oxidative metabolism, extending half-life .
Biological Activity
{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methanamine is a chemical compound that has garnered attention for its diverse biological activities. This article presents a detailed examination of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure
The compound features a piperidine ring substituted with a chlorofluorophenyl group and a methanamine group. Its molecular formula is with a molecular weight of approximately 248.75 g/mol.
IUPAC Name
The IUPAC name for this compound is this compound.
Structural Representation
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of similar piperidine derivatives. For instance, compounds with halogen substitutions on the aromatic ring have shown significant antibacterial activity against various strains of bacteria.
Case Study: Antibacterial Activity
A study evaluated several piperidine derivatives for their antibacterial efficacy. The results indicated that compounds with halogen substituents, including chlorofluorophenyl groups, exhibited notable inhibition against Gram-positive and Gram-negative bacteria. For example:
- E. coli : MIC values ranged from 0.0048 mg/mL to 0.0195 mg/mL.
- Bacillus mycoides : MIC values were similarly low, indicating strong antibacterial potential .
The biological activity of this compound is primarily attributed to its interaction with specific receptors or enzymes within microbial cells. The presence of both chlorine and fluorine atoms enhances its binding affinity to these targets, potentially leading to greater efficacy in disrupting microbial functions.
Enzyme Inhibition
Research indicates that compounds similar to this compound can act as enzyme inhibitors. The modulation of enzyme activity can lead to altered metabolic pathways in target organisms, which can be beneficial in therapeutic applications against infections.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| {1-[(2-Chlorophenyl)methyl]piperidin-3-yl}methanamine | Structure | Moderate antibacterial activity |
| {1-[(2-Fluorophenyl)methyl]piperidin-3-yl}methanamine | Structure | Strong antifungal properties |
| {1-[(2-Bromophenyl)methyl]piperidin-3-yl}methanamine | Structure | Significant enzyme inhibition |
The unique combination of chlorine and fluorine in this compound may provide enhanced pharmacokinetic properties compared to its analogs.
Q & A
Q. Optimization Strategies :
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| A | 2-Chloro-6-fluorobenzyl bromide | DMF | 80 | 65–70 | |
| B | 2-Chloro-6-fluorobenzyl chloride | Acetonitrile | 60 | 50–55 |
What advanced analytical techniques are used to confirm the molecular structure and purity of this compound?
Basic Research Focus
Key techniques include:
- Mass Spectrometry : ESI-MS or HR-ESI-MS to confirm molecular weight (e.g., observed m/z 283.1 [M+H]⁺) and isotopic patterns matching Cl/F .
- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm for the 2-chloro-6-fluorophenyl group) .
Q. Advanced Applications :
- 2D NMR (COSY, NOESY) : Resolves stereochemical ambiguities in the piperidine ring .
- X-ray Crystallography : Determines absolute configuration using single-crystal diffraction (SHELX software for refinement) .
How can researchers address discrepancies in pharmacological activity data among structural analogs?
Advanced Research Focus
Discrepancies often arise from stereochemistry or impurity profiles. Methodological solutions include:
- Chiral HPLC : Separates enantiomers (e.g., using Chiralpak AD-H column) to assess individual bioactivity .
- Metabolite Profiling : LC-MS/MS identifies degradation products interfering with assays .
- Docking Studies : Computational modeling (e.g., AutoDock) correlates structural variations with target binding (e.g., CFTR or kinase targets) .
What strategies are employed to optimize reaction yields in large-scale synthesis?
Q. Advanced Research Focus
- Continuous Flow Reactors : Enhances mixing and heat transfer for exothermic alkylation steps .
- DoE (Design of Experiments) : Statistical optimization of variables (e.g., molar ratio, solvent volume) to maximize yield .
- In-line Analytics : FTIR or Raman spectroscopy monitors reaction progress in real time .
How can structural ambiguities in NMR data be resolved for this compound?
Advanced Research Focus
Ambiguities in aromatic or piperidine proton assignments are addressed via:
- Variable Temperature NMR : Identifies dynamic rotational barriers in the benzyl-piperidine linkage .
- Isotopic Labeling : ¹⁹F NMR tracks fluorine environments to confirm substitution patterns .
- DFT Calculations : Predicts chemical shifts using Gaussian software to validate experimental data .
What in vitro assays are recommended for evaluating the biological activity of this compound?
Q. Advanced Research Focus
- Kinase Inhibition Assays : Use TR-FRET (Time-Resolved FRET) for IC₅₀ determination against targets like PI3Kα .
- Membrane Transport Studies : Ussing chamber assays for CFTR modulation, with corrections for chloride interference .
- Cytotoxicity Screening : MTT assays on HEK293 or HeLa cells, with LC-MS validation of compound stability in media .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
